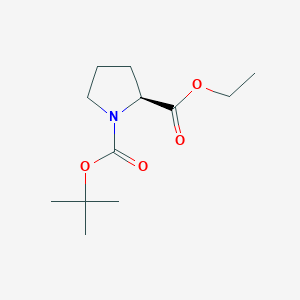

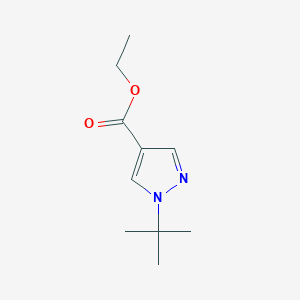

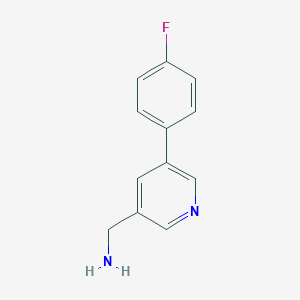

Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

Typically, compounds like “Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate” would be organic molecules containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The “ethyl” and “tert-butyl” parts refer to the types of organic groups attached to the pyrazole ring .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The exact synthesis process would depend on the specific structure of the compound .

Molecular Structure Analysis

The molecular structure of such compounds would be determined by the arrangement of the atoms and the types of bonds between them. The pyrazole ring is a key feature of the structure .

Chemical Reactions Analysis

The chemical reactions involving such compounds could vary widely depending on the specific functional groups present in the molecule. For example, ethers can be prepared by the sulfuric-acid-catalyzed reaction of alcohols .

Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific molecular structure. For example, tert-butyl compounds are often colorless and flammable .

Wissenschaftliche Forschungsanwendungen

Biodegradation of ETBE and TBA

- Scientific Field : Environmental Science and Pollution Research .

- Application Summary : The compound is related to ethyl tert-butyl ether (ETBE) and tert-butyl alcohol (TBA), which are used as gasoline additives. Understanding their anaerobic biodegradation in groundwater is important .

- Methods of Application : The study involves the use of stable isotope analysis to deduce anaerobic biodegradation of ETBE and TBA in groundwater .

- Results : The study found that non-isotopic methods are not sufficiently sensitive to track anaerobic biodegradation in situ. Compound- and position-specific stable isotope analysis provides a means to study MTBE biodegradation .

Preparation of Polar Ester-Functionalized Aliphatic Polysulfone

- Scientific Field : Organic Synthesis .

- Application Summary : tert-Butyl ethyl malonate, a compound with a similar structure, is used in the preparation of polar ester-functionalized aliphatic polysulfone .

- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that the compound is miscible with most common solvents and immiscible with water .

- Results : The compound is a useful reagent for organic synthesis and is used in the preparation of polar ester-functionalized aliphatic polysulfone .

The tert-butyl group in chemistry and biology

- Scientific Field : Organic & Biomolecular Chemistry .

- Application Summary : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

- Methods of Application : The specific methods of application are not detailed in the source, but it mentions the unique reactivity pattern elicited by the crowded tert-butyl group .

- Results : The study found that the tert-butyl group has implications in biosynthetic and biodegradation pathways .

Transesterification of β-keto esters

- Scientific Field : Organic Synthesis .

- Application Summary : The ability to selectively transesterify β-keto esters is a useful transformation in organic synthesis. The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches .

- Methods of Application : The study involves the use of a wide range of methyl and ethyl esters as convenient starting points for elaboration via transesterification .

- Results : The study found that β-keto ester groups may be selectively transesterified over other esters such as simple, α-keto esters or γ-keto esters .

Solvent and Octane Booster

- Scientific Field : Industrial Chemistry .

- Application Summary : tert-Butyl alcohol, a compound with a similar structure, is used as a solvent, ethanol denaturant, paint remover ingredient, and gasoline octane booster .

- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that the compound is used in various industrial applications .

- Results : The compound is a useful reagent for industrial applications and is used as a solvent, ethanol denaturant, paint remover ingredient, and gasoline octane booster .

Acetoacetylating Reagent

- Scientific Field : Organic Synthesis .

- Application Summary : tert-Butyl acetoacetate, a compound with a similar structure, is widely employed as an acetoacetylating reagent .

- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that the compound is used in organic synthesis .

- Results : The compound is a useful reagent for organic synthesis and is used as an acetoacetylating reagent .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 1-tert-butylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-5-14-9(13)8-6-11-12(7-8)10(2,3)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYBTTCDGUWPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617944 | |

| Record name | Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate | |

CAS RN |

139308-53-5 | |

| Record name | Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B178428.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B178430.png)

![Spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B178442.png)